molecular formula C5H5NO2S B1649457 Methyl isothiazole-3-carboxylate CAS No. 1001907-72-7

Methyl isothiazole-3-carboxylate

Cat. No. B1649457
CAS RN: 1001907-72-7
M. Wt: 143.17
InChI Key: SAXXOCCOJQHERN-UHFFFAOYSA-N
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Description

“Methyl isothiazole-3-carboxylate” is a derivative of isothiazole . Isothiazole, or 1,2-thiazole, is an organic compound with the formula (CH)3S(N). The ring is unsaturated and features an S-N bond . Isothiazolinones are produced by oxidation of enamine-thiones .


Synthesis Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition .


Molecular Structure Analysis

The molecular weight of 3-methylisothiazole is 99.154 . The IUPAC Standard InChI is InChI=1S/C4H5NS/c1-4-2-3-6-5-4/h2-3H,1H3 .


Chemical Reactions Analysis

Isothiazoles can undergo a wide range of selective transformations . They are used in cosmetics and as chemical additives for occupational and industrial usage due to their bacteriostatic and fungiostatic activity .

Scientific Research Applications

Antitumor and Cytotoxic Activity

MITC derivatives have demonstrated cytotoxic effects on cancer cells. For instance, certain [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides exhibited potent activity against prostate cancer cells . Investigating MITC’s role in cancer therapy remains an exciting avenue.

Chemical Reaction Accelerators

Thiazoles, including MITC, serve as building blocks for chemical reactions. Their unique structure allows them to participate in various synthetic processes.

Safety and Hazards

Despite their effectiveness as biocides, isothiazolinones are strong sensitizers, producing skin irritations and allergies and may pose ecotoxicological hazards . Therefore, their use is restricted by EU legislation .

Future Directions

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . This review article highlights a comprehensive overview of the potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests .

Mechanism of Action

Target of Action

Methyl isothiazole-3-carboxylate, a derivative of isothiazole, is known for its potent biological properties . Isothiazoles have been described to act as inhibitors of proteases for the treatment of anxiety and depression . They have also been found in many potent biologically active compounds, such as antimicrobial, antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory drugs .

Mode of Action

It is known that isothiazoles can induce systemic acquired resistance (sar) to enhance plant resistance against a subsequent pathogen attack . This suggests that Methyl isothiazole-3-carboxylate may interact with its targets to trigger a defensive response in the organism.

Biochemical Pathways

Isothiazoles, including Methyl isothiazole-3-carboxylate, are known to affect various biochemical pathways due to their broad spectrum of biological activities

Pharmacokinetics

Thiazoles, a closely related class of compounds, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that Methyl isothiazole-3-carboxylate may have similar solubility properties, which could impact its bioavailability.

Result of Action

Isothiazoles are known for their antimicrobial, antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities . This suggests that Methyl isothiazole-3-carboxylate may have similar effects.

Action Environment

Methyl isothiazole-3-carboxylate is commonly used in wastewater treatment processes, cosmetics, paints, and detergents . The environment in which Methyl isothiazole-3-carboxylate acts can influence its action, efficacy, and stability. For example, the pH, temperature, and presence of other chemicals can affect the compound’s effectiveness and stability.

properties

IUPAC Name

methyl 1,2-thiazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2S/c1-8-5(7)4-2-3-9-6-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXXOCCOJQHERN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90704060
Record name Methyl 1,2-thiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl isothiazole-3-carboxylate

CAS RN

1001907-72-7
Record name Methyl 3-isothiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001907-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1,2-thiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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